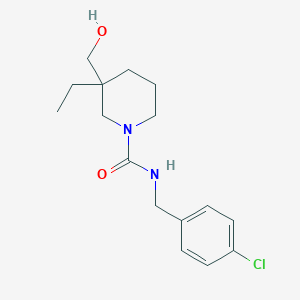
N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide is a compound that can be categorized under piperidine derivatives. Research has been conducted on similar structures to assess their chemical and pharmacological properties. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives to evaluate their anti-acetylcholinesterase activity, indicating the relevance of piperidine derivatives in medical chemistry (Sugimoto et al., 1990).
Synthesis Analysis The synthesis of related compounds typically involves several reaction steps, including elimination, reduction, and bromination reactions. For example, Bi (2014) describes the synthesis of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one, indicating the types of chemical reactions that might be involved in synthesizing compounds like N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide (Bi, 2014).
Molecular Structure Analysis The molecular structure of piperidine derivatives is crucial for their chemical and biological properties. Detailed analysis often involves spectroscopic methods like NMR and MS to characterize the structure. For example, the study by Bi (2015) provides insights into the molecular structure characterization of similar compounds, which is essential for understanding their behavior and activity (Bi, 2015).
Chemical Reactions and Properties Piperidine derivatives undergo various chemical reactions, significantly impacting their chemical properties and potential applications. For instance, the work of Cheng De-ju (2014) on N-allyl-4-piperidyl benzamide derivatives highlights the types of chemical reactions these compounds can participate in and their resultant properties (Cheng De-ju, 2014).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline form are determined by the molecular structure of the compound. Studies like those conducted by Kumar et al. (2016) provide insights into how structural differences influence the physical properties of chemical compounds (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties of piperidine derivatives, such as reactivity, stability, and interaction with biological molecules, are crucial for their application in various fields. The study by Kuleshova and Khrustalev (2000) on the role of hydrogen bonds in molecular packing in crystals of similar compounds can provide insights into the chemical behavior of N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide (Kuleshova & Khrustalev, 2000).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-16(12-20)8-3-9-19(11-16)15(21)18-10-13-4-6-14(17)7-5-13/h4-7,20H,2-3,8-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJCIZCRZRDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)NCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-piperidin-3-yl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B5645444.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-2-ethoxyacetamide hydrochloride](/img/structure/B5645465.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5645468.png)
![6-(methoxymethyl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5645470.png)
![6-[(3-methyl-2-thienyl)methylene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5645476.png)
![3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5645479.png)
![3-{[1-(4,4,4-trifluorobutanoyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5645487.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[3-(2-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5645493.png)
![5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645500.png)
![3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5645514.png)
![N-(3'-methylbiphenyl-4-yl)-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B5645522.png)
![6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5645527.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5645528.png)